molecular formula C7H10N2O2 B080034 4,6-Dimethoxy-2-methylpyrimidine CAS No. 13566-48-8

4,6-Dimethoxy-2-methylpyrimidine

Cat. No.: B080034
CAS No.: 13566-48-8
M. Wt: 154.17 g/mol
InChI Key: FWQJAXMTUACMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 4 and 6, and a methyl group at position 2

Mechanism of Action

Target of Action

The primary target of 4,6-Dimethoxy-2-methylpyrimidine is believed to be the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .

Mode of Action

This compound functions as an inhibitor of DHFR . By binding to this enzyme, it impedes its activity, disrupting the production of purines and pyrimidines . This interaction and the resulting changes can affect various biochemical processes within the cell.

Biochemical Pathways

The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the action of this compound can have significant downstream effects on DNA replication and RNA transcription processes.

Result of Action

The inhibition of DHFR by this compound leads to a disruption in the production of purines and pyrimidines . This disruption can ultimately lead to the inhibition of cell growth and proliferation , as these processes are heavily dependent on the synthesis of new DNA and RNA molecules.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methyl mercaptide.

    Oxidation: Hydrogen peroxide and sodium tungstate dihydrate.

    Diazo Coupling: Diazotised aromatic amines.

Major Products Formed:

Comparison with Similar Compounds

4,6-Dimethoxy-2-methylpyrimidine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4,6-dimethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJAXMTUACMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452904
Record name 4,6-Dimethoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-48-8
Record name 4,6-Dimethoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxy-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxy-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dimethoxy-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dimethoxy-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dimethoxy-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4,6-Dimethoxy-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.